molecular formula C10H15BF2N2O2 B2975817 1-(difluoromethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2173194-53-9

1-(difluoromethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B2975817
CAS RN: 2173194-53-9
M. Wt: 244.05
InChI Key: CBGGJAGNGSVKHS-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as DBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DBP is a heterocyclic compound that contains boron, which is a rare element in organic chemistry.

Scientific Research Applications

Synthesis and Characterization

1-(difluoromethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a critical intermediate in the synthesis and characterization of various chemical compounds. For instance, Liao et al. (2022) focused on the synthesis and characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, utilizing similar compounds as raw materials. This study confirmed the compound structure through FT-IR, NMR, MS spectroscopies, and X-ray diffraction, further employing Density Functional Theory (DFT) for molecular structure calculations (Liao et al., 2022).

Crystal Structure and DFT Study

Yang et al. (2021) explored the crystal structure and DFT study of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, emphasizing the compound's organic intermediate role with both pyrazole heterocycle and borate functional group. The study detailed the compound's synthesis, structural confirmation, and molecular structure analysis, highlighting the consistency between DFT-optimized molecular structure and crystal structure determined by X-ray diffraction (Yang et al., 2021).

Synthetic Strategy and Medicinal Chemistry Building Blocks

Surmont et al. (2011) developed synthetic strategies for new 3-amino-4-fluoropyrazoles, highlighting fluorinated pyrazoles' importance as medicinal chemistry building blocks. This approach involved monofluorination and subsequent condensation with different hydrazines, demonstrating the versatility and potential applications of compounds like 1-(difluoromethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in synthesizing functionally diverse pyrazoles (Surmont et al., 2011).

properties

IUPAC Name

1-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BF2N2O2/c1-9(2)10(3,4)17-11(16-9)7-5-6-15(14-7)8(12)13/h5-6,8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGGJAGNGSVKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

2173194-53-9
Record name 1-(difluoromethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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